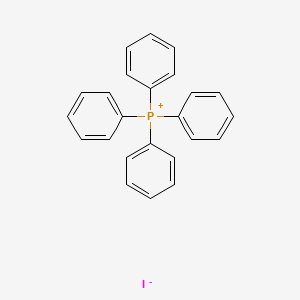

Tetraphenylphosphonium iodide

描述

Contextualization within Quaternary Phosphonium (B103445) Salts

Tetraphenylphosphonium (B101447) iodide is a chemical compound classified within the larger group of quaternary phosphonium salts. These salts are characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation, which is balanced by a negatively charged anion. nbinno.com In the case of Tetraphenylphosphonium iodide, the cation is tetraphenylphosphonium ([P(C₆H₅)₄]⁺), where the phosphorus atom is tetrahedrally surrounded by four phenyl groups. nbinno.comontosight.ai This bulky, lipophilic cation is paired with an iodide anion (I⁻). ontosight.ai The structure and properties of the tetraphenylphosphonium cation make these salts soluble in many polar organic solvents and useful for crystallizing large inorganic or organometallic anions. wikipedia.org

Significance in Modern Chemical Research

This compound holds considerable significance in contemporary chemical research due to its versatile applications. It is frequently utilized as a precursor for the synthesis of other valuable compounds. nbinno.com For instance, it serves as a starting material for preparing complex metal anions, such as in the reaction with manganese powder and iodine to form bis(tetraphenylphosphonium) tetraiodidomanganate(II). researchgate.netiucr.org

In the field of organic synthesis, it functions as an aryl-transfer reagent for nucleophilic arylation reactions and as a catalyst. nih.govcas.cn Research has demonstrated its utility in visible-light-driven photoredox catalysis for the direct conversion of white phosphorus into valuable organophosphorus compounds like triarylphosphines and tetraarylphosphonium salts. nih.gov Furthermore, it has been employed in the recovery of precious metals, such as palladium from spent automotive catalysts, by forming stable complexes like (Ph₄P)₂[Pd₂I₆]. analis.com.my In materials science, phosphonium salts, including bulky tetraphenylphosphonium derivatives, are investigated for their role in stabilizing perovskite solar cells and for creating crosslinked polyketone polymers with improved properties. mdpi.comgoogle.com

Scope of the Research Outline

This article provides a focused examination of the chemical compound this compound. The content is structured to first introduce the compound within the context of quaternary phosphonium salts and highlight its importance in chemical research. The subsequent sections will be dedicated to presenting its fundamental physical and chemical properties and detailing its specific applications in synthesis and catalysis, supported by research findings. The article concludes with a comprehensive list of all chemical compounds mentioned.

Properties and Research Data

The following tables provide key data regarding the physical and chemical properties of this compound and summarize its applications in various research areas.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tetraphenylphosphanium;iodide | nih.gov |

| CAS Number | 2065-67-0 | nih.govchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₂₄H₂₀IP | nih.govchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 466.29 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to yellow or cream to pale brown crystals or powder | thermofisher.com |

| Melting Point | 338-340 °C; 343-348 °C | chemicalbook.comsigmaaldrich.comangenechemical.com |

| InChI Key | AEFPPQGZJFTXDR-UHFFFAOYSA-M | sigmaaldrich.comthermofisher.com |

Table 2: Overview of Research Applications for this compound

| Application Area | Description of Use | Research Finding Summary | Source(s) |

| Catalysis | Photoredox Catalysis: Used in a catalytic system with an iridium-based photocatalyst and blue light to convert white phosphorus (P₄) directly into this compound. | This method provides a direct, single-step route to valuable organophosphorus compounds from elemental phosphorus. | nih.gov |

| Organic Synthesis | Nucleophilic Arylation: Acts as a shelf-stable, easy-to-handle source of aryl nucleophiles for the arylation of aldehydes and ketones. | The reaction, initiated by cesium carbonate, demonstrates good functional group tolerance and generates aryl nucleophiles with low basicity. | cas.cn |

| Inorganic Synthesis | Precursor for Metal Complexes: Reacts with manganese powder and iodine in acetone (B3395972) to synthesize bis(tetraphenylphosphonium) tetraiodidomanganate(II) acetone monosolvate. | This synthesis yields large, yellow, luminescent crystals of the manganese-iodide complex. | researchgate.netiucr.org |

| Materials Science | Polymer Chemistry: Used as an iodide salt additive to induce crosslinking in linear alternating polyketone polymers when subjected to heat and oxygen. | The addition of the iodide salt improves the mechanical and chemical resistant properties of the polymer. | google.com |

| Materials Science | Perovskite Stabilization: Investigated as a bulky cation additive to passivate surface defects on perovskite thin films for solar cells. | The large tetraphenylphosphonium cation can passivate surface trap states, potentially improving the stability of perovskite solar cells. | mdpi.com |

| Precious Metal Recovery | Palladium Leaching: Employed with iodine in an organic solution to dissolve and recover palladium from spent automotive catalysts. | The system quantitatively recovers palladium by forming the molecular species (Ph₄P)₂[Pd₂I₆], which can be isolated as a crystalline solid. | analis.com.my |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

tetraphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFPPQGZJFTXDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942851 | |

| Record name | Tetraphenylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-67-0 | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for Tetraphenylphosphonium Iodide

Conventional Synthesis Routes

Conventional methods for synthesizing tetraphenylphosphonium (B101447) iodide typically rely on well-established reactions such as ion exchange or the coupling of phosphines with aryl halides.

Ion-Exchange Reactions

Ion-exchange is a straightforward and common method for preparing specific tetraphenylphosphonium salts when a different halide salt is already available. The process involves metathesis, or a double displacement reaction, where the anion of a starting tetraphenylphosphonium salt is exchanged for an iodide ion.

A typical procedure involves dissolving a more readily available salt, such as tetraphenylphosphonium chloride ([PPh₄]Cl) or tetraphenylphosphonium bromide ([PPh₄]Br), in a suitable solvent and treating it with a source of iodide ions, such as sodium iodide (NaI) or potassium iodide (KI). nbinno.comrsc.org The desired tetraphenylphosphonium iodide ([PPh₄]I) can then be isolated, often through precipitation, if its solubility is lower than the starting materials and the resulting inorganic salt (e.g., NaCl or KBr) in the chosen solvent system. For instance, tetraphenylphosphonium salts of N-phosphorylated thioureas have been synthesized by reacting their sodium salts with tetraphenylphosphonium bromide in aqueous ethanol (B145695), demonstrating a similar ion-exchange principle. rsc.org Another related technique involves the use of ion-exchange resins, where a phosphonium (B103445) salt is passed through a column loaded with the desired anion. mdpi.com

Table 1: Ion-Exchange Synthesis Overview

| Starting PPh₄ Salt | Iodide Source | Typical Solvent | Principle |

|---|---|---|---|

| [PPh₄]Cl | NaI or KI | Water, Ethanol | Salt Metathesis |

Reaction of Phenyl Iodide and Triphenyl Phosphine (B1218219) in Toluene (B28343)

The direct synthesis of this compound can be achieved through the reaction of triphenylphosphine (B44618) (PPh₃) with phenyl iodide (PhI). This reaction is a form of quaternization, where the phosphorus atom of the phosphine acts as a nucleophile, attacking the carbon atom of the phenyl iodide and displacing the iodide ion. The reaction is typically facilitated by a catalyst and heat.

Nickel-catalyzed cross-coupling reactions are effective for this transformation. researchgate.net The process generally involves heating triphenylphosphine and an aryl halide in the presence of a nickel catalyst. While ethylene (B1197577) glycol is a documented solvent for related nickel-catalyzed syntheses of phosphonium salts from various aryl halides, toluene is also utilized for similar quaternization reactions. researchgate.net The reaction of triphenylphosphine with propyl iodide, for example, is often conducted in anhydrous toluene under reflux.

Comparison with Chloroform (B151607) as Solvent

The choice of solvent can influence reaction rates, yields, and workup procedures. Both toluene and chloroform are common solvents in organic synthesis. Toluene is a nonpolar aromatic solvent, while chloroform is a polar aprotic solvent.

In the context of preparing phosphonium salts, toluene is often used for the reaction itself, particularly under reflux conditions. google.com Chloroform, along with other halogenated solvents like dichloromethane, is also frequently employed, often when reactions are performed at lower temperatures ranging from -15°C to 35°C. google.com In some procedures, chloroform is used during the workup or purification phase for dissolving the product before precipitation or washing. le.ac.ukrsc.org While both solvents are viable for processes involving phosphonium salt synthesis, a direct, quantitative comparison of their efficiency specifically for the nickel-catalyzed reaction of triphenylphosphine and phenyl iodide is not extensively detailed in the literature. The optimal solvent choice often depends on the specific catalyst system and reaction temperature.

Advanced Synthetic Approaches

Recent innovations have focused on developing more sustainable and direct routes to organophosphorus compounds, including tetraphenylphosphonium salts, by utilizing elemental phosphorus as a starting material.

Catalytic Transformation of White Phosphorus into Phosphonium Salts

A significant advancement in phosphorus chemistry is the direct conversion of white phosphorus (P₄), the elemental form of the feedstock, into valuable organophosphorus compounds. springernature.comnih.gov This approach bypasses the traditional, hazardous multi-step process that involves initial oxidation with chlorine gas. springernature.comnih.gov

A photocatalytic method has been developed that directly produces triarylphosphines and tetraarylphosphonium salts from P₄ and aryl iodides in a single step. nih.gov The reaction is driven by visible blue light and employs an iridium-based photocatalyst in the presence of triethylamine. nih.gov This process involves the catalytic generation of aryl radicals from aryl iodides, which are then trapped by the P₄ molecule, leading to the formation of P-C bonds. springernature.comnih.gov When iodobenzene (B50100) is used as the aryl source in this system, this compound is formed selectively. uni-regensburg.de This method represents a more efficient and atom-economical route to the target compound. nih.govnih.gov

Table 2: Photocatalytic Synthesis from White Phosphorus

| Phosphorus Source | Aryl Source | Catalyst | Conditions | Product |

|---|

Preparation of Phosphonium Salts of N-phosphorylated Thioureas and Bis-thioureas

Tetraphenylphosphonium cations are also used to prepare more complex, functionalized salts, such as those containing N-phosphorylated thiourea (B124793) or bis-thiourea anions. These syntheses highlight the utility of the tetraphenylphosphonium moiety in creating novel materials.

The preparation of these complex salts is typically achieved through an ion-exchange reaction. rsc.orgresearchgate.net In a representative synthesis, the sodium salt of an N-phosphorylated thiourea is reacted with tetraphenylphosphonium bromide ([PPh₄]Br) in a 96% aqueous ethanol solution. rsc.orgresearchgate.net This reaction yields the tetraphenylphosphonium salt of the N-phosphorylated thiourea, with sodium bromide as a byproduct. The resulting compounds are characterized using methods like IR spectroscopy, NMR spectroscopy, and mass spectrometry. researchgate.net While this method uses the bromide salt as a starting material, it exemplifies the synthesis of a tetraphenylphosphonium-containing salt where the anion is a large, functionalized organic molecule.

Purity Assessment and Characterization Techniques in Synthesis

The rigorous confirmation of identity and assessment of purity are critical following the synthesis of this compound. A suite of analytical techniques is employed to characterize the compound, ensuring the final product meets the required specifications for structure, composition, and purity. These methods range from chromatographic and elemental analysis to various spectroscopic techniques and physical property measurements.

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative technique for assessing the purity of synthesized this compound. rsc.orguvic.ca It is particularly useful for monitoring the progress of a reaction by comparing the reaction mixture to a spot of the starting material, such as triphenylphosphine. rsc.org

In practice, a small amount of the synthesized compound is dissolved in an appropriate solvent and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. uvic.carsc.org A reference spot of a known, pure sample of this compound is often placed alongside it. rsc.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the spots based on their differential adsorption to the stationary phase and solubility in the mobile phase. rsc.org

After development, the plate is visualized, often using a UV lamp or an iodine chamber, as phosphonium salts are typically colorless. uvic.carsc.org The presence of a single spot for the synthesized product that travels the same distance as the reference standard (i.e., has the same Retention Factor, Rf) indicates a high degree of purity. The appearance of multiple spots suggests the presence of impurities, such as unreacted starting materials or byproducts. rsc.org

Microanalysis, specifically elemental analysis, is a quantitative method used to determine the elemental composition of a compound. It provides fundamental validation of the empirical formula of the synthesized this compound. The technique measures the mass percentages of carbon and hydrogen, which are then compared against the theoretically calculated values based on the molecular formula, C₂₄H₂₀IP. rsc.orguwindsor.ca A close correlation between the experimental and calculated values is a strong indicator of the compound's purity and correct elemental composition. umich.edu

Table 1: Elemental Composition of this compound (C₂₄H₂₀IP)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 24 | 288.24 | 61.83% |

| Hydrogen | H | 1.01 | 20 | 20.20 | 4.33% |

| Iodine | I | 126.90 | 1 | 126.90 | 27.22% |

| Phosphorus | P | 30.97 | 1 | 30.97 | 6.64% |

| Total | | | | 466.31 | 100.00% |

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides unique information about different aspects of the compound's structure.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. researchgate.net The tetraphenylphosphonium cation contains multiple phenyl groups, which possess π-electron systems that absorb light in the UV region. The resulting spectrum can be used to confirm the presence of these aromatic chromophores and may be employed to monitor reaction kinetics during synthesis. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides key evidence for its structure. sigmaaldrich.com The presence of P-phenyl groups is confirmed by characteristic absorption bands. scispace.com The identity of a synthesized batch can be confirmed by comparing its IR spectrum to that of a known standard; the spectra should be superimposable ("passes test"). sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show signals in the aromatic region (typically δ 7.4–7.8 ppm) corresponding to the 20 protons of the four phenyl rings. rsc.org The integration and splitting patterns of these signals help confirm the structure.

¹³C NMR : Carbon-13 NMR details the carbon framework of the molecule. The spectrum for this compound will show characteristic peaks for the carbon atoms of the phenyl rings. nih.govchemicalbook.com Due to the symmetry of the cation, a specific number of signals is expected, corresponding to the ipso, ortho, meta, and para carbons.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Type of Information | Expected Observations |

|---|---|---|

| UV-Vis | Electronic Transitions | Absorption bands in the UV region confirming aromatic π-systems. researchgate.net |

| IR | Functional Groups | Characteristic absorptions for P-phenyl vibrations (e.g., ~1440 cm⁻¹ and ~1000 cm⁻¹). sigmaaldrich.comscispace.com |

| ¹H NMR | Proton Environment | Multiplets in the aromatic region (δ ~7.4-7.8 ppm) for phenyl protons. rsc.org |

| ¹³C NMR | Carbon Skeleton | Signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. nih.govchemicalbook.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic compounds like this compound. researchgate.net This method confirms the molecular weight of the constituent ions. The analysis of this compound in positive ion mode will not show the intact molecule, but rather the tetraphenylphosphonium cation ([Ph₄P]⁺) after the loss of the iodide counter-ion. The mass spectrometer detects the mass-to-charge ratio (m/z) of this cation. The theoretical m/z for the [C₂₄H₂₀P]⁺ cation is approximately 339.13. nih.gov The detection of a strong signal at this m/z value provides unambiguous evidence for the presence of the tetraphenylphosphonium cation and thus confirms the identity of the compound. nih.govrsc.org

Determining the melting point is a fundamental technique for assessing the purity of a crystalline solid. thermofisher.com A pure substance typically melts over a narrow, well-defined temperature range. Impurities tend to depress and broaden the melting range. For this compound, the reported melting point varies slightly between suppliers but is generally high, reflecting the stability of its crystal lattice. A sharp melting point within the expected range indicates high purity.

Table 3: Reported Melting Points for this compound

| Melting Point Range (°C) | Source Index |

|---|---|

| 345–350 | vwr.com |

| 343–348 | thermofisher.comchemicalbook.com |

| 338–342 | sigmaaldrich.com |

Structural Elucidation and Crystallographic Studies of Tetraphenylphosphonium Iodide Complexes

Crystal Structure Analysis

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, scientists can deduce a three-dimensional model of the electron density within the crystal, revealing atomic positions, bond lengths, and bond angles. wikipedia.org

The crystal structure of tetraphenylphosphonium (B101447) triiodomercurate(II), [P(C₆H₅)₄][HgI₃], has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The structure consists of discrete tetraphenylphosphonium cations and [HgI₃]⁻ anions. researchgate.net In the anionic unit, the mercury atom is coordinated by three iodine atoms. researchgate.net The phosphorus atoms within the tetraphenylphosphonium cations exhibit a distorted tetrahedral coordination geometry. researchgate.net

Table 1: Selected Crystallographic Data for Tetraphenylphosphonium Triiodomercurate(II)

| Parameter | Value |

|---|---|

| Formula | [P(C₆H₅)₄][HgI₃] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.938(3) |

| b (Å) | 21.083(8) |

| c (Å) | 12.019(3) |

| β (°) | 105.15(2) |

| Z | 4 |

| R-factor | 0.043 |

Data sourced from reference researchgate.net

The crystal structure of bis(tetraphenylphosphonium) di-μ-iodido-bis[diiodidopalladate(II)], [(C₆H₅)₄P]₂[Pd₂I₆], reveals a dimeric anionic complex. The structure is composed of tetraphenylphosphonium cations and di-μ-iodido-bis[diiodidopalladate(II)] anions. crystallography.netugr.es

Table 2: Crystallographic Data for Bis(tetraphenylphosphonium) di-μ-iodido-bis[diiodidopalladate(II)]

| Parameter | Value |

|---|---|

| Formula | C₄₈H₄₀I₆P₂Pd₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 12.8951(11) |

| b (Å) | 14.4427(13) |

| c (Å) | 13.9409(12) |

| β (°) | 106.613(1) |

| Cell Volume (ų) | 2488(4) |

| Z | 2 |

| Temperature (K) | 150(2) |

| R-factor (significant reflections) | 0.0318 |

Data sourced from references crystallography.netugr.es

The crystal structure of bis(tetraphenylphosphonium) di-μ-iodido-bis[diiodidotellurate(II)], [(C₂₄H₂₀P)₂[Te₂I₆]], consists of discrete tetraphenylphosphonium cations and centrosymmetric [Te₂I₆]²⁻ anions. nih.govresearchgate.netiucr.org The tellurium(II) atom in the anion displays a slightly distorted square-planar geometry, coordinated to two bridging and two terminal iodine atoms. nih.govresearchgate.netiucr.org The asymmetric unit contains one tetraphenylphosphonium cation and one half of the [Te₂I₆]²⁻ anion. iucr.org

Table 3: Crystallographic Data for Bis(tetraphenylphosphonium) di-μ-iodido-bis[diiodidotellurate(II)]

| Parameter | Value |

|---|---|

| Formula | (C₂₄H₂₀P)₂[Te₂I₆] |

| Molar Mass | 1695.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.252(3) |

| b (Å) | 14.494(3) |

| c (Å) | 14.109(3) |

| β (°) | 107.48(3) |

| Cell Volume (ų) | 2584.8(9) |

| Z | 2 |

| Temperature (K) | 100(2) |

| R-factor | 0.041 |

Data sourced from references nih.goviucr.org

The terminal Te-I bond lengths are 2.8103(8) Å and 2.8590(8) Å, while the bridging Te-I bond lengths are 3.0676(8) Å and 3.2244(8) Å. iucr.org

Tetraphenylphosphonium triiodotetrabromide, [PPh₄][I₃Br₄], was the first example of an iodine-rich, seven-membered polybromide. acs.orgnih.gov It crystallizes in the triclinic space group P1̅. acs.orgnih.gov

Table 4: Crystallographic Data for Tetraphenylphosphonium Triiodotetrabromide

| Parameter | Value |

|---|---|

| Formula | [P(C₆H₅)₄][I₃Br₄] |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 10.947(1) |

| b (Å) | 11.945(1) |

| c (Å) | 12.896(1) |

| α (°) | 66.80(1) |

| β (°) | 77.21(1) |

| γ (°) | 85.73(1) |

| Z | 2 |

| R1 [I > 4σ(I)] | 0.0362 |

| wR2 [I > 4σ(I)] | 0.0944 |

Data sourced from references acs.orgnih.gov

Several luminescent halocuprate(I) compounds incorporating the tetraphenylphosphonium cation have been reported. mdpi.com The inorganic framework of these compounds determines their luminescent properties. mdpi.com For instance, [PPh₄][Cu₃I₄] features unique helical chains of face-sharing tetrahedra and exhibits orange luminescence at low temperatures. mdpi.comresearchgate.net Four different polymorphs of [P(C₆H₅)₄]₂[Cu₂I₄] are known, which contain two different conformers of the [Cu₂I₄]²⁻ anion. rsc.org The use of the tetraphenylphosphonium cation has also led to the isolation of other iodocuprate(I) anions, such as a polyanion forming a helix built from CuI₄-tetrahedra. rsc.org

Intermolecular Interactions and Packing

In the structure of bis(tetraphenylphosphonium) di-μ-iodido-bis[diiodidotellurate(II)], the planar [Te₂I₆]²⁻ ions are well-isolated by the bulky cations, and no significant intermolecular tellurium-halogen or halogen-halogen interactions are observed. nih.govresearchgate.netiucr.org This is in contrast to related structures with smaller cations where interionic I···I interactions are present. iucr.org

The packing in tetraphenylphosphonium halide complexes can also involve phenyl/phenyl interactions between the cations, forming distinct chains or layers. researchgate.net In donor/acceptor complexes involving triiodomethane and tetraphenylphosphonium halides, the crystal packing is characterized by layers of halide anion/triiodomethane patterns and chains of tetraphenylphosphonium cations stabilized by phenyl/phenyl interactions. researchgate.net

C-H···I Hydrogen Bonds

In the crystal structures of compounds containing tetraphenylphosphonium cations and iodide anions, C-H···I hydrogen bonds play a significant role. The iodide anion, with its diffuse electron cloud, can act as a hydrogen bond acceptor. These interactions involve hydrogen atoms from the phenyl rings of the tetraphenylphosphonium cation.

In a related context, studies on tetramethylphosphonium iodide have shown that the iodide anion can participate in hydrogen bonding networks, acting as a mono-, bi-, or polydentate acceptor. smolecule.com These networks are crucial for the stability and physical properties of the crystalline material. smolecule.com The strength and geometry of these C-H···I bonds are influenced by the specific crystalline environment and the presence of other interacting species.

C-H···Cπ, C-H···O, and C-H···H-C Interactions in Tetraphenylphosphonium Squarate

A comprehensive study of tetraphenylphosphonium squarate reveals a diverse array of weak intermolecular interactions that are crucial in defining its crystal structure. cdnsciencepub.comnih.gov These interactions include C-H···Cπ, C-H···O, and C-H···H-C contacts, alongside O-H···O interactions linking the squarate anions into dimers. cdnsciencepub.com

Topological analysis of the electron density in tetraphenylphosphonium squarate has identified and characterized these interactions. cdnsciencepub.com It was found that a number of these can be classified as hydrogen bonds based on the criteria proposed by Koch and Popelier. cdnsciencepub.comnih.gov The coexistence of these different types of interactions allows for a comparative analysis, enhancing the understanding of their respective roles in molecular packing. nih.govacs.org

A detailed examination of the crystal structure of tetraphenylphosphonium squarate identified 28 distinct intermolecular interactions. cdnsciencepub.com These were categorized as follows:

13 C-H···O interactions

11 C-H···Cπ interactions

3 C-H···H-C interactions

1 O-H···O interaction

The electron density at the bond critical points for these interactions falls within the expected ranges for hydrogen bonds. cdnsciencepub.com

| Interaction Type | Number of Interactions | Electron Density Range (e Å⁻³) |

|---|---|---|

| C-H···O | 13 | 0.01 - 0.1 |

| C-H···Cπ | 11 | 0.01 - 0.05 |

| C-H···H-C | 3 | Not specified |

| O-H···O | 1 | Not specified |

Ionic Arrangement in Alternating Layers

The crystal structures of several tetraphenylphosphonium salts exhibit a characteristic arrangement of ions in alternating layers. This layered structure is a common packing motif for bulky cations like tetraphenylphosphonium. For instance, in the structure of [iPrPPh₃][B₅O₆(OH)₄]·3.5H₂O, layers of [iPrPPh₃]⁺ cations alternate with layers composed of the pentaborate anions and water molecules. mdpi.com This segregation of ionic species into distinct layers is a recurring theme in the crystallography of tetraphenylphosphonium compounds.

Similarly, in the crystal structure of tetraphenylphosphonium chloride dihydrate, hydrogen-bonded chains of water molecules and chloride anions are separated by hydrophobic regions of the tetraphenylphosphonium cations. researchgate.net This layered arrangement is also observed in other complex systems, where layers of cations and anions are interconnected by various interactions, including hydrogen bonds. researchgate.net

Theoretical and Computational Structural Analysis

Theoretical and computational methods provide valuable insights into the electronic structure and bonding characteristics of tetraphenylphosphonium iodide and its derivatives, complementing experimental crystallographic data.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and materials. wikipedia.orgscispace.com DFT calculations can provide information about the distribution of electron density, molecular orbitals, and the nature of chemical bonds. scispace.com

In the context of this compound, DFT calculations can be employed to:

Analyze the electronic properties of the constituent ions.

Investigate the nature of the inter-ion interactions.

Predict spectroscopic properties.

For instance, DFT calculations have been used to study the electronic structure of various organic-inorganic hybrid perovskites, where organic cations like tetraphenylphosphonium play a crucial role in determining the material's properties. researchgate.net These calculations help in understanding the contributions of the cation and anion to the valence and conduction bands. researchgate.net While specific DFT studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of DFT are broadly applicable to understanding its electronic structure.

Topological Analysis of Inter-ion Interactions

The quantum theory of atoms in molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density. cdnsciencepub.com This approach has been successfully applied to characterize the various weak interactions present in the crystal structure of tetraphenylphosphonium squarate. cdnsciencepub.comnih.gov

The topological analysis involves locating bond critical points (BCPs) in the electron density between interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of the interaction. cdnsciencepub.com

In the study of tetraphenylphosphonium squarate, a total of 28 intermolecular interactions were identified and characterized through topological analysis. cdnsciencepub.com This detailed analysis allowed for the classification of these interactions as either hydrogen bonds or van der Waals interactions, based on established criteria. cdnsciencepub.com The correlations observed between the properties of the bond critical points further solidified the understanding of these weak interactions. cdnsciencepub.com

Advanced Applications of Tetraphenylphosphonium Iodide in Chemical Transformations

Catalysis and Reaction Promotion

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). Tetraphenylphosphonium (B101447) iodide serves as an archetypal phase-transfer catalyst, enabling the transport of reactive anions across the phase boundary to accelerate reactions.

The fundamental principle of phase-transfer catalysis with tetraphenylphosphonium iodide hinges on the properties of its constituent ions. The tetraphenylphosphonium (Ph₄P⁺) cation is large and lipophilic due to its four phenyl rings, which allows it to be readily soluble in organic solvents. princeton.edu Conversely, the iodide anion (I⁻) and other reactive anions are often soluble in an aqueous phase but not in an organic one.

The catalytic cycle begins at the interface of the two immiscible liquids. The Ph₄P⁺ cation pairs with an anion from the aqueous phase, such as a hydroxide or halide ion, and shuttles it into the organic phase. This transport is possible because the positive charge of the phosphorus core is effectively shielded by the bulky phenyl groups, creating a large, non-polar cation that can easily migrate into the organic layer. Once in the organic phase, the Ph₄P⁺ cation and the transported anion exist as a loosely associated ion pair. The anion, now stripped of its hydration shell, becomes a more potent, or "naked," nucleophile, dramatically increasing its reactivity toward the organic substrate. After the anion reacts with the substrate, the Ph₄P⁺ cation pairs with the leaving group (often another anion) and transports it back to the aqueous phase, completing the catalytic cycle and regenerating the catalyst for another transfer.

In phase-transfer catalysis, the choice of the catalyst's counter-ion can significantly influence reaction rates. For the tetraphenylphosphonium halides, the catalytic efficiency often follows the order: Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻). This trend is primarily governed by the hydration energy and lipophilicity of the anions.

Tetraphenylphosphonium halides have been effectively used as phase-transfer catalysts in the alkaline hydrolysis of esters, particularly in biphasic systems. A notable example is the hydrolysis of activated amino acid esters like the 4-nitrophenyl ester of N-benzyloxycarbonylglycine in a chloroform-borate buffer system.

Table 1: Effect of Catalyst on the Hydrolysis of 4-Nitrophenyl Ester of N-benzyloxycarbonylglycine

| Catalyst Used | Initial Reactant | System | Key Observation |

| This compound | 4-nitrophenyl ester of N-benzyloxycarbonylglycine | Chloroform-borate buffer (pH 10.0) | Facilitates the transfer of nucleophile (OH⁻) into the organic phase. |

| Tetraphenylphosphonium Bromide | 4-nitrophenyl ester of N-benzyloxycarbonylglycine | Chloroform-borate buffer (pH 10.0) | The bromide ion remains predominantly in the aqueous phase during the reaction. |

| Tetraphenylphosphonium Chloride | 4-nitrophenyl ester of N-benzyloxycarbonylglycine | Chloroform-borate buffer (pH 10.0) | The chloride ion concentration in the organic phase is negligible. |

This table is based on findings from studies on the extraction equilibria in the alkaline hydrolysis of activated amino acid esters.

Based on available research, the specific role of this compound as a direct catalyst for polycyclization reactions is not well-documented. While phase-transfer catalysis is a broad field, its application with this particular salt in promoting the complex cascade reactions required for polycyclization has not been a prominent subject in the surveyed literature. Polycyclization reactions are often facilitated by other catalytic systems, such as those involving transition metals or radical initiators. nih.gov

Onium salts, a class of compounds that includes phosphonium (B103445), iodonium, and sulfonium salts, are widely used as photoinitiators for cationic polymerization. researchgate.nettuwien.attcichemicals.com Upon exposure to ultraviolet (UV) radiation, these salts can generate strong Brønsted or Lewis acids, which then initiate the polymerization of monomers such as epoxides and vinyl ethers. mdpi.com

Tetraphenylphosphonium salts and their derivatives fit within this class of photoinitiators. The mechanism involves the absorption of a photon by the onium salt, leading to its electronic excitation. This excited state can then undergo irreversible fragmentation or react with a hydrogen-donating species in the medium. The result is the formation of a superacid. This photogenerated acid subsequently protonates a monomer molecule, creating a cationic species that propagates the polymerization chain reaction.

Research has demonstrated the use of polymeric phenacyl triphenylphosphonium salts as effective photoinitiators for the cationic polymerization of monomers like cyclohexene oxide and N-vinyl carbazole. researchgate.net These initiators are stable in the dark but generate the necessary acidic species rapidly upon photo-irradiation, allowing for temporal and spatial control over the polymerization process. mdpi.com This property makes them valuable in applications such as UV-curable coatings, inks, adhesives, and 3D printing. tuwien.attcichemicals.com

Compound Index

Role in Perovskite Solar Cell Stabilization

The performance and stability of perovskite solar cells are often limited by the presence of defects, particularly at the surfaces and grain boundaries of the perovskite film. nih.govsciencedaily.com These defects, such as halide (iodide) vacancies and uncoordinated lead (Pb2+) ions, act as traps for charge carriers, leading to non-radiative recombination and energy loss. nih.govresearchgate.net

This compound helps to passivate these defects. The iodide ions (I⁻) from the salt can fill the halide vacancies on the perovskite surface, reducing the density of positively charged defect sites. mdpi.comoe1.com Simultaneously, the large tetraphenylphosphonium cation (TPP⁺) can interact with and passivate undercoordinated Pb2+ defects and negatively charged lead-iodide antisite defects. This dual-passivation effect neutralizes charge traps at the perovskite interface, thereby improving the device's performance. mdpi.comresearchgate.net Studies on similar phosphonium salts like methyltriphenylphosphonium iodide (MTPPI) have demonstrated this effective passivation mechanism. mdpi.com

The incorporation of additives like this compound can significantly influence the crystallization process of the perovskite film, leading to improved morphology. nih.govrsc.orgresearchgate.net A high-quality perovskite film should consist of large, uniform grains with a low density of grain boundaries to facilitate efficient charge transport. rsc.org

The presence of bulky organic cations like TPP⁺ during film formation can modulate crystal growth, resulting in larger grain sizes and a more compact film structure. researchgate.netnsf.gov This improved morphology reduces the number of grain boundaries, which are a major source of defects and recombination centers. mdpi.commdpi.com Research on analogous compounds like tetrabutylphosphonium (B1682233) iodide has shown that its incorporation enhances the quality of perovskite crystals, leading to a significant increase in power conversion efficiency (PCE). nih.govrsc.orgresearchgate.net A smoother, more uniform film also ensures better contact with adjacent charge-transporting layers, further enhancing device performance.

The reduction of defect trap states at the surface and grain boundaries means there are fewer sites where charge carriers can be captured and recombine. nih.gov This leads to a longer charge carrier lifetime and diffusion length, allowing more carriers to be collected at the electrodes. researchgate.net The improved charge extraction efficiency is reflected in higher open-circuit voltage (Voc) and fill factor (FF) values for the solar cell. Studies have shown that devices treated with phosphonium salts exhibit suppressed non-radiative recombination, which is a key factor in achieving higher power conversion efficiencies and better operational stability. mdpi.comnih.govrsc.org

Table 2: Effects of Phosphonium Iodide Additives on Perovskite Solar Cell Properties

| Property | Effect of Phosphonium Iodide | Underlying Mechanism |

|---|---|---|

| Defect Density | Reduced | Iodide ions fill halide vacancies; phosphonium cations passivate Pb2+ defects. mdpi.comoe1.com |

| Film Morphology | Larger, more uniform grains; fewer grain boundaries | Modulation of crystal growth during film formation. researchgate.netnsf.gov |

| Charge Recombination | Suppressed | Reduction of trap states that facilitate non-radiative recombination. nih.govresearchgate.net |

| Power Conversion Efficiency | Increased | Improved charge extraction due to fewer defects and better morphology. nih.govrsc.org |

| Device Stability | Enhanced | Passivation layer protects against environmental degradation (e.g., from moisture). mdpi.comagh.edu.pl |

Cocatalyst in Cycloaddition Reactions

This compound (TPPI) serves as an effective cocatalyst in cycloaddition reactions, particularly in the synthesis of cyclic carbonates from epoxides and carbon dioxide. Its role is often synergistic with a primary catalyst, enhancing both the rate and efficiency of the transformation.

Synergistic Catalytic Effect with Zinc Halides

The combination of this compound with Lewis acidic zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) creates a highly efficient binary catalytic system for the cycloaddition of CO₂ to epoxides. researchgate.net This synergistic effect is crucial for achieving high conversion rates under milder reaction conditions.

The primary role of the zinc halide is to act as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. researchgate.net The this compound, in turn, provides the iodide anion (I⁻), which is a potent nucleophile. The collaborative action involves the Lewis acid activating the epoxide, while the nucleophile initiates the ring-opening. This dual activation strategy significantly accelerates the reaction compared to using either component alone. researchgate.net Research on similar catalytic systems, such as pyrrolidinopyridinium iodide (PPI) with zinc iodide (ZnI₂), has demonstrated that this cooperative acid-base mechanism leads to substantially higher reaction rates for the formation of cyclic carbonates. researchgate.net

The effectiveness of various zinc halides in combination with an iodide source has been studied, showing that the catalytic activity can be influenced by the nature of the halide.

Table 1: Effect of Zinc Halide Cocatalyst on Cycloaddition (Data based on analogous PPI/ZnX₂ systems)

| Catalyst System | Conversion (%) | Time (h) |

| PPI / ZnI₂ | 100 | 3 |

| PPI / ZnBr₂ | 95 | 3 |

| PPI / ZnCl₂ | 90 | 3 |

| PPI only | < 20 | 3 |

This table illustrates the significant increase in conversion when a zinc halide is used as a cocatalyst with a nucleophilic iodide source, highlighting the synergistic effect. researchgate.net

Activation of Epoxides

The activation of the epoxide is a critical step in the cycloaddition mechanism. In the TPPI/ZnX₂ system, this is achieved through a two-pronged approach. The zinc center, being electron-deficient, coordinates to the epoxide's oxygen atom. researchgate.net This Lewis acid-base interaction withdraws electron density from the epoxide ring, weakening the carbon-oxygen bonds and rendering the ring more electrophilic.

Simultaneously, the iodide anion from TPPI acts as the nucleophile that attacks one of the electrophilic carbon atoms of the activated epoxide ring. This attack leads to the ring-opening of the epoxide, forming a halo-alkoxide intermediate. The large, delocalized tetraphenylphosphonium cation is thought to help stabilize this ring-opened intermediate. researchgate.net This intermediate then reacts with carbon dioxide, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the iodide catalyst, allowing it to participate in further catalytic cycles. The dual activation mechanism, where the Lewis acid activates the epoxide and the iodide anion provides the nucleophilic driving force, is a cornerstone of these highly effective catalytic systems. researchgate.netmdpi.comrsc.org

Kinetic and Mechanistic Investigations

Kinetic studies are essential for understanding the reaction mechanism and the roles of the individual catalyst components. Investigations into analogous binary systems of iodide salts and zinc halides for CO₂ cycloaddition reveal key mechanistic details. researchgate.net The reaction rate is typically dependent on the concentrations of the epoxide, the catalyst (iodide salt), and the cocatalyst (zinc halide).

A general rate law for such reactions can often be expressed as: Rate = k[Epoxide]ᵃ[CO₂]ᵇ[Catalyst]ᶜ

Where 'k' is the rate constant and 'a', 'b', and 'c' are the orders of the reaction with respect to each component. researchgate.net

Studies on the pyrrolidinopyridinium iodide (PPI)/ZnI₂ catalyzed cycloaddition of styrene oxide and CO₂ determined the activation energy for the reaction catalyzed by PPI alone to be 73.2 kJ mol⁻¹ over a temperature range of 100–140 °C. researchgate.net The presence of the zinc cocatalyst significantly lowers this activation barrier, which accounts for the dramatically increased reaction rate. The synergistic effect between the iodide salt and the zinc halide leads to a more efficient reaction pathway with a lower energy of activation. researchgate.net These kinetic findings support a mechanism where the Lewis acid activation of the epoxide is a crucial, rate-enhancing step.

Nucleophilic Arylation Reagent

Beyond its role in catalysis, the tetraphenylphosphonium cation can be utilized as a source of aryl groups in nucleophilic arylation reactions. Tetraarylphosphonium salts, including TPPI, have emerged as shelf-stable and easy-to-handle reagents for the formation of carbon-carbon bonds. nih.gov

Transition-Metal-Free Protocol

A significant advancement in synthetic chemistry is the development of a transition-metal-free protocol for the direct nucleophilic arylation of carbonyls and imines using tetraarylphosphonium salts. nih.gov This method circumvents the need for often toxic and expensive transition metal catalysts. The reaction is typically promoted by a base, such as caesium carbonate (Cs₂CO₃). nih.govresearchgate.net

The proposed mechanism suggests that the base initiates the process, leading to the generation of an aryl nucleophile from the phosphonium salt. nih.govresearchgate.net This aryl anion exhibits low basicity but good nucleophilicity, a desirable combination that allows it to react efficiently with electrophiles without causing unwanted side reactions like enolization, even with enolizable aldehydes and ketones. nih.gov A key advantage of this protocol is its robustness; the reaction is not particularly sensitive to water and is compatible with a variety of functional groups, including esters and cyano groups. This stands in contrast to traditional arylmetallic reagents (like Grignard or organolithium reagents), which are highly sensitive to moisture. nih.gov

Arylation of Carbonyls and Imines

The transition-metal-free protocol using tetraarylphosphonium salts has demonstrated a wide substrate scope, proving effective for the arylation of both carbonyl compounds and imines. nih.gov This versatility allows for the synthesis of a diverse range of important organic molecules, such as secondary alcohols, tertiary alcohols, and α-aryl amines.

The reaction proceeds efficiently with various aldehydes and ketones, including those that are prone to enolization under strongly basic conditions. nih.gov The mildness of the aryl nucleophile generated from the phosphonium salt is key to this success. Similarly, the protocol can be applied to the arylation of imines, providing a direct route to N-aryl-substituted amines. The reaction's compatibility with numerous functional groups and its operational simplicity make it a valuable tool in organic synthesis. nih.gov

Table 2: Substrate Scope of Nucleophilic Arylation with Tetraarylphosphonium Salts (Illustrative examples based on reported findings) nih.gov

| Electrophile | Substrate Example | Product Type |

| Aldehyde | Benzaldehyde | Secondary Alcohol |

| Ketone | Acetophenone | Tertiary Alcohol |

| Ketone (enolizable) | 2-Heptanone | Tertiary Alcohol |

| Imine | N-Benzylideneaniline | α-Aryl Amine |

This table showcases the broad applicability of tetraarylphosphonium salts for the nucleophilic arylation of different classes of electrophiles under transition-metal-free conditions. nih.gov

Functional Group Tolerance and Reactivity

This compound is frequently utilized as a phase-transfer catalyst (PTC). In this capacity, it facilitates the transfer of reactants, particularly anions, between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates. wikipedia.org The reactivity and functional group tolerance of a PTC are critical for its broad applicability in organic synthesis.

The bulky and sterically hindered nature of the tetraphenylphosphonium cation plays a significant role in its catalytic activity. This steric hindrance can influence the selectivity of reactions. As a phase-transfer catalyst, this compound is generally tolerant of a wide array of functional groups that are stable under the given reaction conditions. In reactions involving nucleophilic substitution, the iodide counter-ion can also play a dual role by first acting as a nucleophile to activate an electrophile, which is then substituted by another nucleophile, regenerating the iodide catalyst. nih.gov

While specific and comprehensive studies detailing the functional group tolerance of this compound across a wide spectrum of reactions are not extensively documented in the reviewed literature, general principles of phase-transfer catalysis suggest its compatibility with numerous functional groups. The efficiency of phase-transfer catalysis is influenced by several factors, including the structure of the catalyst, the nature of the solvent, and the reactants involved. rsc.org For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands is crucial for achieving high functional group tolerance. rsc.org Although not directly about this compound, these studies highlight the importance of the ligand and catalyst structure in determining reaction scope and compatibility with various functionalities.

Materials Science and Optoelectronics

The unique photophysical and electrochemical properties of this compound have led to its exploration in the field of materials science, particularly in the development of optoelectronic materials and devices.

Organic ionic crystals, composed of organic cations and anions, offer a platform for tuning photophysical properties by modifying their constituent ions. uef.fi The introduction of heavy atoms and the creation of a rigid crystal lattice are key strategies to modulate the luminescence of these materials. rsc.org

Organic materials capable of ultralong afterglow and room-temperature phosphorescence (RTP) are of great interest for applications in displays, sensing, and anti-counterfeiting technologies. uef.fi Achieving efficient RTP in purely organic molecules is challenging due to the spin-forbidden nature of the triplet-to-singlet transition. The formation of rigid ionic crystal structures can suppress non-radiative decay pathways, thereby enhancing phosphorescence. researchgate.net The bulky tetraphenylphosphonium cation contributes to the formation of a rigid crystal lattice, which can help in minimizing vibrational quenching of the excited triplet state.

The presence of the iodide anion in this compound is crucial for promoting phosphorescence through the heavy atom effect. researchgate.net The heavy iodine atom enhances spin-orbit coupling, which facilitates the otherwise forbidden intersystem crossing from the excited singlet state to the triplet state, as well as the phosphorescent decay from the triplet state back to the singlet ground state. st-andrews.ac.uk This effect leads to an increase in the phosphorescence quantum yield and a decrease in the phosphorescence lifetime. Studies on various organic compounds have demonstrated that the introduction of iodine atoms significantly enhances phosphorescence efficiency compared to lighter halogens like bromine or chlorine. st-andrews.ac.uk In the context of phosphonium salts, the incorporation of an iodide counter-ion is a synthetic strategy to achieve efficient organic phosphorescence. researchgate.net

| Property | Influence of this compound |

| Crystal Structure | The bulky tetraphenylphosphonium cation promotes the formation of a rigid ionic crystal lattice. |

| Intersystem Crossing | The heavy iodide anion enhances spin-orbit coupling, facilitating the transition from the excited singlet state to the triplet state. |

| Phosphorescence | The rigid crystal structure minimizes non-radiative decay, while the heavy atom effect of iodine increases the rate of phosphorescent emission. |

Phosphonium salts, including derivatives of this compound, have been investigated as components of the liquid electrolyte in DSSCs. shd.org.rs Specifically, triphenylmethylphosphonium iodide (TPMI), a closely related compound, has been used as an electrolyte component. shd.org.rs The electrolyte in a typical DSSC contains a redox couple, most commonly iodide/triiodide (I⁻/I₃⁻). The cation in the electrolyte, in this case, the phosphonium cation, can influence the photovoltaic performance by affecting the kinetics of electronic and ionic processes. shd.org.rs

| Parameter | Value (for TPMI-based DSSC) | Radiant Power (mW cm⁻²) |

| Conversion Efficiency | 5.34% | 100 |

| Conversion Efficiency | 7.10% | 10 |

Data based on research on triphenylmethylphosphonium iodide, a related compound. shd.org.rs

Optical switches are materials that can reversibly change their optical properties, such as absorption or emission, in response to an external stimulus like light. nih.gov Photochromic materials are a class of compounds that exhibit such behavior. researchgate.net While the search for applications of this compound in the development of optical switches did not yield specific examples in the reviewed literature, the general properties of phosphonium salts and the influence of the iodide ion suggest potential avenues for exploration.

Coordination Chemistry of Tetraphenylphosphonium Iodide

Formation of Iodometallate Complexes

The tetraphenylphosphonium (B101447) cation's large size and charge-dispersing nature facilitate the isolation of anionic metal-halide complexes that might otherwise be unstable. This has led to the synthesis and characterization of numerous novel iodometallate structures with interesting geometries and potential applications.

The reaction of tetraphenylphosphonium iodide with mercury(II) iodide can lead to the formation of various iodomercurate(II) complexes. One notable example is tetraphenylphosphonium triiodomercurate(II), [P(C₆H₅)₄][HgI₃]. researchgate.net In this compound, the anionic unit is [HgI₃]⁻.

Another complex that has been synthesized is [Ph₄P]₂[Hg₄I₁₀]. researchgate.net This compound is formed through the reaction of this compound with mercury diiodide in acetone (B3395972). researchgate.net The structure of this complex features tetraphenylphosphonium cations and a tetranuclear [Hg₄I₁₀]²⁻ anion. researchgate.net Within this centrosymmetric anion, the mercury atoms exhibit both distorted tetrahedral and trigonal coordination geometries. researchgate.net

The coordination chemistry of mercury(II) halides is influenced by both the inorganic (metal and halide) and organic (cation) components of the complex. rsc.org A database analysis of mercury(II) halide compounds reveals that while the inorganic unit plays a predominant role in determining the coordination geometry, the organic cation can also induce changes in the coordination sphere. rsc.org

Table 1: Investigated Mercury(II) Complexes

| Compound | Anion | Mercury Coordination | Reference |

| [P(C₆H₅)₄][HgI₃] | [HgI₃]⁻ | Triiodomercurate(II) | researchgate.net |

| [Ph₄P]₂[Hg₄I₁₀] | [Hg₄I₁₀]²⁻ | Distorted tetrahedral and trigonal | researchgate.net |

This compound is utilized in the synthesis of iodopalladate(II) complexes. A significant example is the formation of (Ph₄P)₂[Pd₂I₆] from the reaction of this compound with iodine and palladium metal powder in acetone. analis.com.my This method has been explored for the recovery of palladium from spent automotive three-way catalysts. analis.com.my The resulting [Pd₂I₆]²⁻ anion consists of two palladium centers bridged by iodide ions.

The reactivity of these complexes is also of interest. For instance, the dipalladium(I) complex [Pd₂(μ-I)(μ-2-C₆F₄PPh₂)₂(PPh₃)] can undergo oxidative addition with iodine to yield a dipalladium(II) complex, [Pd₂I(μ-I)(μ-2-C₆F₄PPh₂)₂(PPh₃)]. scispace.com In some reactions involving palladium, this compound can be formed as a byproduct, for example, through the reductive elimination from a palladium(II) complex. scispace.comanu.edu.au

Table 2: Characterized Palladium(II) Complex

| Compound | Anion | Synthesis Reactants | Reference |

| (Ph₄P)₂[Pd₂I₆] | [Pd₂I₆]²⁻ | (Ph₄P)I, I₂, Pd | analis.com.my |

In the realm of tellurium chemistry, this compound facilitates the isolation of iodotellurate(II) complexes. A key example is the compound (C₂₄H₂₀P)₂[Te₂I₆], which is composed of discrete tetraphenylphosphonium cations and centrosymmetric [Te₂I₆]²⁻ anions. researchgate.net In this anion, each tellurium(II) atom is in a slightly distorted square-planar TeI₄ geometry, coordinated to two bridging and two terminal iodine atoms. researchgate.net The planar [Te₂I₆]²⁻ ions are well-separated by the bulky cations. researchgate.net

Table 3: Investigated Tellurium(II) Complex

| Compound | Anion | Tellurium Geometry | Reference |

| (C₂₄H₂₀P)₂[Te₂I₆] | [Te₂I₆]²⁻ | Slightly distorted square-planar | researchgate.net |

This compound plays a crucial role in the synthesis and stabilization of novel halogenoargentate(I) clusters. One such cluster is the [Ag₄I₈]⁴⁻ anion, which has been isolated with tetraphenylphosphonium cations. rsc.org The resulting compound, [PPh₄]₄[Ag₄I₈], crystallizes in the triclinic space group Pī. rsc.org The centrosymmetric [Ag₄I₈]⁴⁻ anion can be described as two edge-sharing silver(I)-iodide tetrahedra. rsc.org Interestingly, during the formation of this tetranuclear cluster, an initial phase of [PPh₄][Ag₃I₄] crystallizes from the solution. rsc.org The anion in [PPh₄][Ag₃I₄] consists of triple chains of edge-sharing Ag-I tetrahedra. rsc.org

Table 4: Synthesized Halogenoargentate(I) Clusters

| Compound | Anion | Crystal System | Anion Structure | Reference |

| [PPh₄]₄[Ag₄I₈] | [Ag₄I₈]⁴⁻ | Triclinic | Two edge-sharing AgI₄ tetrahedra | rsc.org |

| [PPh₄][Ag₃I₄] | [Ag₃I₄]⁻ | Monoclinic | Triple chains of edge-sharing AgI₄ tetrahedra | rsc.org |

The large tetraphenylphosphonium cation is also effective in isolating complex polyiodobismuthate anions. Research in this area has led to the characterization of various anionic structures, showcasing the versatility of bismuth-iodide coordination chemistry. While specific examples with this compound were not detailed in the provided search results, the use of similar large cations has been instrumental in forming structures like one-dimensional [CuBi₅I₁₉]³⁻ chains and two-dimensional silver-bismuth iodide double perovskites. uni-marburg.de The principle of using a large counterion to stabilize complex anionic frameworks is well-established in this area.

A particularly fascinating area of coordination chemistry involving this compound is the formation of halocuprates(I) with unique structural motifs. The compound [PPh₄][Cu₃I₄] exhibits a distinctive structure composed of helical chains of face-sharing [CuI₄] tetrahedra. mdpi.comresearchgate.net This iodocuprate(I) was synthesized from this compound and copper(I) iodide in acetonitrile (B52724). mdpi.com The compound has an orthorhombic crystal structure and displays interesting optical and thermal properties, such as a bandgap of 3.1 eV and orange luminescence at low temperatures. mdpi.comresearchgate.net It also demonstrates exceptional thermal stability, decomposing above 380 °C. mdpi.comresearchgate.net

Other iodocuprates with the tetraphenylphosphonium cation have also been reported, including [P(C₆H₅)₄]₂[Cu₂I₄], which is known to exist in four different polymorphs containing two different conformers of the [Cu₂I₄]²⁻ anion. rsc.org

Table 5: Characterized Halocuprates(I)

| Compound | Anion Structure | Key Feature | Reference |

| [PPh₄][Cu₃I₄] | Helical chains of face-sharing [CuI₄] tetrahedra | Unique helical structure | mdpi.comresearchgate.net |

| [P(C₆H₅)₄]₂[Cu₂I₄] | Dimeric [Cu₂I₄]²⁻ anion | Exists in multiple polymorphs | rsc.org |

Ligand Properties of the Tetraphenylphosphonium Cation

The tetraphenylphosphonium ([PPh₄]⁺) cation, while often considered a simple counterion, exhibits significant ligand-like properties that are crucial in the fields of coordination and supramolecular chemistry. Its large size, rigid tetrahedral geometry, and the presence of four phenyl groups allow it to play a more active role than just charge balancing. These properties influence the crystallization, structure, and stability of metal complexes.

Role in Stabilizing Anionic Metal Complexes

The primary role of the tetraphenylphosphonium cation in coordination chemistry is the stabilization of large, and often reactive, anionic metal complexes. Its bulky and lipophilic nature facilitates the crystallization of salts containing complex inorganic and organometallic anions from polar organic solvents like acetonitrile and dimethylformamide. wikipedia.org This property is instrumental in the isolation and structural characterization of a wide array of anionic species.

The stabilization effect is not merely physical; the [PPh₄]⁺ cation can electronically stabilize intermediate cations during reactions, thereby promoting certain reaction pathways. evitachem.comacs.org For instance, it has been shown to effectively stabilize cations formed during epoxide-initiated cation-olefin polycyclization reactions. evitachem.comacs.org This ability to stabilize reactive species is also crucial in the synthesis of homoleptic 1:2 Al(III) complexes with azobisphenolate (azp) ligands, where the coordination with the Al(III) ion and the presence of the TPP⁺ cation stabilize the dianion of the azp derivatives. mdpi.com

The use of [PPh₄]⁺ allows for the isolation of otherwise unstable anionic complexes, making them available for further study and application. Examples of anionic metal complexes stabilized by the tetraphenylphosphonium cation are numerous and varied, including perrhenate (B82622) ([ReO₄]⁻), various thiomolybdates, and complexes of maleonitriledithiolate. wikipedia.org

Table 1: Examples of Anionic Metal Complexes Stabilized by Tetraphenylphosphonium

| Anionic Complex | Formula | Reference |

|---|---|---|

| Perrhenate | [ReO₄]⁻ | wikipedia.org |

| Tetrasulfidotungstate(VI) | [WS₄]²⁻ | nih.gov |

| Dicyanidoaurate(I) | [Au(CN)₂]⁻ | |

| Tetrachlorocobaltate(II) | [CoCl₄]²⁻ | researchgate.net |

| Azobisphenolate-Aluminum(III) | [Al(L)₂]⁻ | mdpi.com |

| Tris(dicyanomethylene)cyclopropanide | C₁₂(CN)₆²⁻ |

Influence on Coordination Geometries

Research on lanthanoid anilate coordination polymers has demonstrated that the presence of the [PPh₄]⁺ countercation directs the network topology. researchgate.net For example, with La(III), a 3D diamondoid (dia) network is formed, whereas with the smaller Eu(III) and Dy(III) ions, 2D square grid (sql) networks are obtained. researchgate.net This directing effect arises from a combination of the cation's bulk and its ability to form specific non-covalent interactions, such as hydrogen bonds, with the framework structure. researchgate.net

In a series of heterobimetallic lanthanide complexes with chelating [M(SAc)₄]²⁻ (M = Pt, Pd) metalloligands, switching the counterion from tetraethylammonium (B1195904) to tetraphenylphosphonium had a pronounced effect on the coordination geometry. rsc.org While the tetraethylammonium salts showed a significant variation in the twist angle of the coordination sphere across the lanthanide series, the tetraphenylphosphonium salts exhibited a nearly constant twist angle. rsc.org This demonstrates the ability of the rigid [PPh₄]⁺ cation to impose a specific and stable geometry on the metal center. rsc.org The rigidity of the phenyl groups facilitates efficient packing and often leads to higher melting points compared to salts with alkyl-based quaternary ammonium (B1175870) cations. wikipedia.org

Table 2: Influence of [PPh₄]⁺ on Coordination Polymer Topology

| Metal Ion | Anilate Ligand | Resulting Topology with [PPh₄]⁺ | Reference |

|---|---|---|---|

| La(III) | Fluoranilate | 3D diamondoid (dia) | researchgate.net |

| Eu(III) | Fluoranilate | 2D square grid (sql) | researchgate.net |

| Dy(III) | Chloranilate | 2D square grid (sql) | researchgate.net |

Self-Assembly and Supramolecular Architectures

The tetraphenylphosphonium cation is a versatile building block in supramolecular chemistry due to its well-defined tetrahedral shape and the capacity of its phenyl groups to engage in various non-covalent interactions. researchgate.net These interactions are pivotal in directing the self-assembly of complex, higher-order structures in the solid state.

Furthermore, the iodide ion in this compound can act as a halogen bond acceptor. Co-crystals of this compound with halogen bond donors like 2,3,4,5-tetraiodopyrrole have been shown to form, exhibiting short I···I⁻ interatomic distances indicative of strong halogen bonding. researchgate.net These specific, directional interactions are a powerful tool in crystal engineering, enabling the controlled design of supramolecular hybrids. researchgate.netacs.org The interplay between cation-cation embraces, cation-anion interactions, and halogen bonding allows for the construction of intricate one-, two-, and three-dimensional networks. nih.govriken.jp The self-assembly processes are also evident in the formation of hydrated tetraphenylphosphonium pentaborate salts, which form giant supramolecular structures composed of interpenetrating networks stabilized by extensive hydrogen bonding and cation-cation aromatic embraces. mdpi.com

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of tetraphenylphosphonium (B101447) iodide, providing detailed information about the hydrogen, carbon, and phosphorus atoms within the cation.

¹H NMR and ¹³C NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra of the tetraphenylphosphonium cation are characteristic and serve as a reliable method for its identification and structural confirmation. researchgate.net While the specific salt can influence the chemical environment, data for closely related salts like tetraphenylphosphonium chloride provide a clear picture of the expected spectral features. rsc.org

In the ¹H NMR spectrum, the protons of the four phenyl rings typically appear as a complex multiplet in the aromatic region, generally between 7.6 and 8.0 ppm. rsc.orgchemicalbook.com For tetraphenylphosphonium chloride in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resolve into distinct multiplets, for instance at approximately 7.94-7.90 ppm, 7.81 ppm, and 7.64 ppm. rsc.org

The ¹³C NMR spectrum provides further structural validation by identifying the carbon atoms of the phenyl groups. chemicalbook.com The spectrum for the tetraphenylphosphonium cation in CDCl₃ shows characteristic signals for the four different types of carbon atoms in the phenyl rings. rsc.org These include the phosphorus-coupled ipso-carbon and the ortho, meta, and para carbons, which appear at distinct chemical shifts with specific coupling constants (J) to the phosphorus atom. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Tetraphenylphosphonium Cation

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Description |

| ¹H | 7.94 - 7.64 | Multiplets corresponding to the 20 aromatic protons. rsc.org |

| ¹³C | 135.8 (d, J = 3.0 Hz) | Aromatic CH. rsc.org |

| 134.5 (d, J = 10.3 Hz) | Aromatic CH. rsc.org | |

| 130.9 (d, J = 12.9 Hz) | Aromatic CH. rsc.org | |

| 117.5 (d, J = 89.5 Hz) | Ipso-Carbon (C attached to P). rsc.org |

Note: Data derived from tetraphenylphosphonium chloride, which is expected to have very similar shifts to the iodide salt for the cation. rsc.org

³¹P{¹H} NMR for Phosphorus Environment

Proton-decoupled ³¹P NMR spectroscopy is particularly diagnostic for tetraphenylphosphonium salts, as it directly probes the central phosphorus atom. The spectrum typically exhibits a single sharp resonance, confirming the presence of a single phosphorus environment. The chemical shift for the tetraphenylphosphonium cation is found in a characteristic region of the ³¹P NMR spectrum. For instance, the ³¹P{¹H} NMR spectrum of tetraphenylphosphonium chloride in CDCl₃ shows a singlet at approximately 23.8 ppm. rsc.org Data for the bromide salt is also available. spectrabase.com This technique is crucial for monitoring reactions involving the salt and for confirming the integrity of the phosphonium (B103445) cation. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the tetraphenylphosphonium cation. researchgate.net The spectrum is dominated by absorptions arising from the vibrations of the phenyl rings and the carbon-phosphorus bonds.

Vibrational Analysis for Functional Groups

The IR spectrum of tetraphenylphosphonium iodide, typically recorded using a KBr-pellet technique, displays several key absorption bands. nih.gov The vibrations of the phenyl groups are prominent, including C-H and C=C stretching and bending modes. researchgate.net For example, aromatic C=C stretching vibrations are observed in the region of 1433-1582 cm⁻¹. researchgate.net The P-C (phenyl-phosphorus) stretching vibration is a key feature, with one study assigning it to a peak at 1106 cm⁻¹. researchgate.net Another analysis associated the P-C link in this compound with absorptions around 748 and 753 cm⁻¹. scispace.com The differences in assignment highlight the complexity of the vibrational spectra. Out-of-plane C-H deformation bands are also characteristic and appear at lower wavenumbers. researchgate.net The consistency of these vibrational bands across different tetraphenylphosphonium salts confirms the structural integrity of the cation. arxiv.org

Table 2: Key IR Vibrational Frequencies for the Tetraphenylphosphonium Cation

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| 1582, 1481, 1433 | Aromatic C=C | Stretching | researchgate.net |

| 1311, 1181, 1154, 995 | In-plane Aromatic C-H | Deformation | researchgate.net |

| 1106 | P-C (Phenyl) | Stretching | researchgate.net |

| 765, 723, 692 | Out-of-plane Aromatic C-H | Deformation | researchgate.net |

| 528 | P-C (Phenyl) | Bending | researchgate.net |

Note: These assignments are based on studies of tetraphenylphosphonium salts and provide a general guide to the vibrational modes of the cation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, this technique can be used to study its behavior in solution.

Electronic Transitions and Solution Behavior

The tetraphenylphosphonium cation itself does not exhibit strong absorption in the visible region of the spectrum. Its electronic transitions, corresponding to π-π* transitions within the phenyl rings, occur in the ultraviolet region. However, studies on phosphonium iodide salts have shown that they can be activated by visible light, suggesting the presence of absorption bands that extend into the visible range. researchgate.net The presence of this compound in photochemical databases confirms that its spectral properties have been characterized. science-softcon.de When complexed with other chromophoric species, such as in (Ph₄P)₂IC₆₀, the resulting UV-Vis spectrum is dominated by the electronic transitions of the complexed species, in this case, the C₆₀⁻ radical anion. arxiv.orgaps.org The study of the pure salt's UV-Vis spectrum is essential for understanding its photochemical reactivity and behavior in solution.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. In the context of this compound, Raman studies focus on elucidating the structural characteristics of the tetraphenylphosphonium ([PPh₄]⁺) cation. The vibrational spectrum of the cation is largely independent of the counter-ion, allowing for consistent identification and analysis across different tetraphenylphosphonium salts. arxiv.orgaps.org

Research involving complexes such as (Ph₄P)₂IC₆₀ has utilized Raman spectroscopy to distinguish the vibrational modes of the tetraphenylphosphonium cation from those of the other components. aps.orgmdpi.com These studies confirm that the coupling between the [PPh₄]⁺ cation and the iodide anion is weak, resulting in a spectrum that is characteristic of the cation's structure. arxiv.orgaps.org

The Raman spectrum of the tetraphenylphosphonium cation is characterized by several distinct peaks corresponding to the vibrations of the phenyl rings and the central phosphorus atom. Key vibrational modes include P-C stretching, C-H stretching, and various phenyl ring deformation modes. fgcu.eduresearchgate.net For instance, studies on related tetraphenylphosphonium compounds have provided detailed assignments for these vibrations. researchgate.net